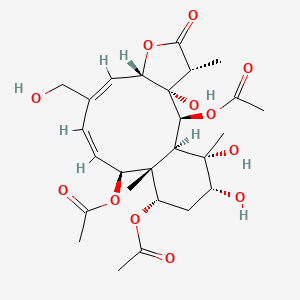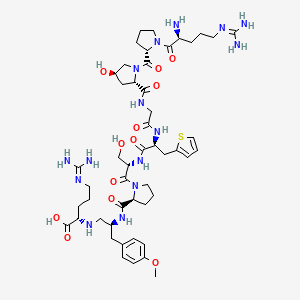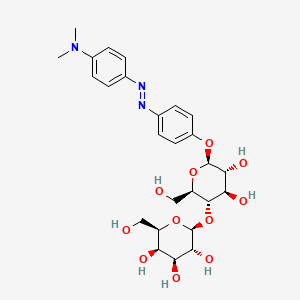
2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
Overview
Description
“2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is a chemical compound that has been studied for its potential applications in the field of microbiology . It has been shown to restore the antibiotic susceptibility of Pseudomonas aeruginosa PAO1 persister cells at growth non-inhibitory concentrations .
Molecular Structure Analysis
The SMILES string of “2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is CCCC(O)C1=C(Br)C(OC1=O)=CBr . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Scientific Research Applications
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
Furanone C-30 has been reported to be a potent inhibitor of the Quorum Sensing (QS) system of Pseudomonas aeruginosa . QS is a sophisticated system of bacterial communication that depends on population density and is employed by many pathogenic bacteria to regulate virulence . Furanone C-30 binds to LasR at the ligand-binding site but fails to establish interactions with the residues crucial for the protein’s productive conformational changes and folding, thus rendering the protein dysfunctional .
Inhibition of RhlR
Furanone C-30 inhibits RhlR, independent of LasR . This suggests a complex mechanism for the agent beyond what is known to date .
Increased Bacterial Susceptibility to Antibiotics
Furanone C-30 has been shown to increase bacterial susceptibility to antibiotics in vitro . This could potentially be used to enhance the effectiveness of existing antibiotics.
Promotion of Bacterial Clearance
In addition to increasing bacterial susceptibility to antibiotics, Furanone C-30 also promotes bacterial clearance in a mouse pulmonary infection model . This suggests potential applications in treating bacterial infections.
Anti-Pathogenic Properties
Furanone C-30 has been shown to have anti-pathogenic properties. It can reduce the pathogenicity of Pseudomonas aeruginosa and has potential for the development of anti-virulence combination therapies .
Inhibition of Biofilm Formation
Furanone C-30 has been shown to inhibit biofilm formation . Biofilms are a major problem in many industries, including healthcare, where they can cause persistent infections and increase resistance to antibiotics.
Inhibition of Swarming Motility
Furanone C-30 has been shown to inhibit swarming motility . Swarming motility is a type of bacterial movement that contributes to the spread of bacteria and the formation of biofilms.
Reduction of Necrosis
Furanone C-30, in combination with other compounds, has been shown to reduce necrosis in a model of necrosis induced by Pseudomonas aeruginosa PA14 . This suggests potential applications in wound healing and the treatment of skin infections.
Mechanism of Action
Target of Action
Furanone C-30 primarily targets the Quorum Sensing (QS) system of bacteria . QS is a sophisticated system of bacterial communication that depends on population density and is employed by many pathogenic bacteria to regulate virulence . In particular, Furanone C-30 has been reported to be a potent inhibitor of the QS system of Pseudomonas aeruginosa, a notorious opportunistic pathogen .
Mode of Action
Furanone C-30 interacts with its targets by binding to the LasR at the ligand-binding site . It fails to establish interactions with the residues crucial for the protein’s productive conformational changes and folding, thus rendering the protein dysfunctional . It also inhibits RhlR , independent of LasR, suggesting a complex mechanism for the agent beyond what is known to date .
Biochemical Pathways
The primary biochemical pathway affected by Furanone C-30 is the QS system of bacteria . By inhibiting this system, Furanone C-30 can effectively block or attenuate the regulation of virulence in pathogenic bacteria .
Pharmacokinetics
It’s worth noting that furanone c-30 has been shown to have no observable restraint on bacterial growth up to a concentration of 50 µm .
Result of Action
The primary result of Furanone C-30’s action is the inhibition of bacterial biofilm formation . By inhibiting the QS system, Furanone C-30 can effectively reduce the virulence of pathogenic bacteria .
Future Directions
properties
IUPAC Name |
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLBHQUHFJRJS-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CBr)OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C/Br)/OC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)
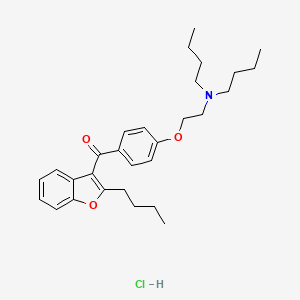
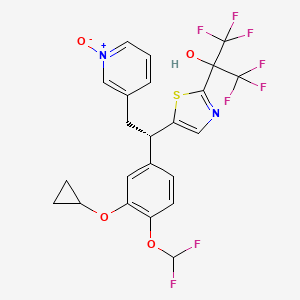
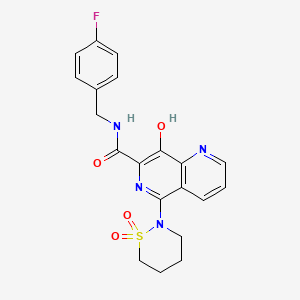

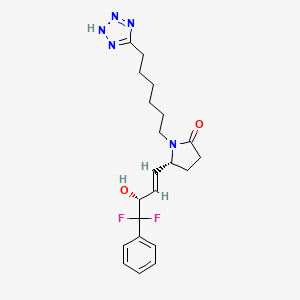
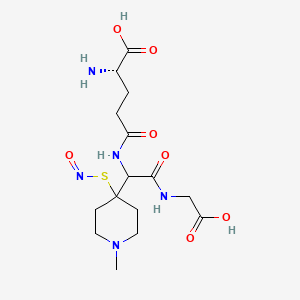
![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)
